1-(2,5-Dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
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Description
1-(2,5-Dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C13H15NO5 and its molecular weight is 265.265. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that compounds with similar structures, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that this compound may also interact with various cellular targets.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through electrophilic substitution, a common reaction for compounds with an aromatic indole nucleus .
Biochemical Pathways
Similar compounds, such as 2c-b, undergo oxidative deamination, resulting in various metabolites . This suggests that this compound may also be involved in similar biochemical pathways.
Pharmacokinetics
Related compounds, such as 2c-b, have an onset of action of 20–40 minutes when taken orally, and a duration of action of 4–12 hours depending on the route of administration . This may provide some insight into the potential pharmacokinetic properties of this compound.
Result of Action
Similar compounds have been shown to induce regulated cell death (rcd) in cancer cells . This suggests that this compound may also have potential anticancer effects.
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c1-18-9-3-4-11(19-2)10(6-9)14-7-8(13(16)17)5-12(14)15/h3-4,6,8H,5,7H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEEBSVLOWPYDKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2CC(CC2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.